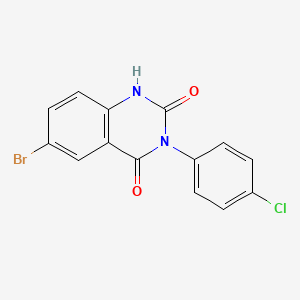

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Beschreibung

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Eigenschaften

IUPAC Name |

6-bromo-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O2/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXRYAWXYDDEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Industrial-Scale Synthesis via Phosgene Cyclization

The most direct route, disclosed in US Patent 5,977,362, employs 2-amino-5-bromobenzoic acid and 4-chlorophenyl isocyanate as precursors. The reaction proceeds via a two-step mechanism:

Urea Formation :

$$ \text{2-Amino-5-bromobenzoic acid} + \text{4-Chlorophenyl isocyanate} \rightarrow \text{N-(4-Chlorophenylcarbamoyl)-2-amino-5-bromobenzoic acid} $$

The intermediate urea forms at room temperature in dichloromethane.Cyclization :

Treatment with phosgene (COCl₂) in tetrahydrofuran induces cyclization to the quinazoline-dione core. Acidic workup with hydrochloric acid precipitates the product.

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Solvent | Tetrahydrofuran |

| Cyclization Agent | Phosgene |

| Yield | 90% |

This method’s efficiency stems from phosgene’s high reactivity, though safety concerns necessitate rigorous containment.

DMAP-Catalyzed One-Pot Synthesis

A metal-free approach developed by Zhang et al. utilizes 4-dimethylaminopyridine (DMAP) and tert-butyl dicarbonate [(Boc)₂O] to construct the quinazoline-dione scaffold. For 6-bromo-3-(4-chlorophenyl) derivatives, the protocol would require:

Substrate Design :

- 2-Amino-5-bromo-N-(4-chlorophenyl)benzamide as the starting material.

Reaction Mechanism :

Key Data

| Condition | Optimization Result |

|---|---|

| Catalyst | DMAP (0.1 equiv) |

| Solvent | Acetonitrile |

| Temperature | 150°C (microwave) |

| Yield | 92% (analogous) |

Microwave irradiation reduces reaction time to 30 minutes, surpassing conventional heating.

Solvent-Free Carbon Dioxide Fixation

Thieme Connect reports a sustainable method using CO₂ (1 bar) and 1,8-diazabicycloundec-7-ene (DBU) to convert 2-aminobenzonitriles into quinazoline-diones. Adapting this for the target compound:

Substrate Preparation :

2-Amino-5-bromo-4-chlorophenylbenzonitrile.Reaction Pathway :

Advantages

- Solvent-free conditions reduce waste.

- CO₂ utilization aligns with green chemistry principles.

Limitations

- Requires specialized nitrile precursors.

- Unreported for bromo/chloro substrates, though analogous reactions achieve 97% yields.

Classical Niementowski Synthesis

The Niementowski reaction condenses anthranilic acid derivatives with urea or formamide. For this compound:

Reactants :

- 5-Bromo-2-amino-N-(4-chlorophenyl)benzamide.

- Urea or formamide.

Conditions :

- Heating at 125–130°C for 6–8 hours.

Typical Yield : 60–75% for similar structures.

Mechanistic Insight :

$$ \text{Anthranilamide} + \text{Urea} \xrightarrow{\Delta} \text{Quinazoline-dione} + \text{NH}_3 $$

Grimmel-Guinther-Morgan Method

This phosphorus trichloride (PCl₃)-mediated approach couples 2-aminobenzoic acids with amines:

Substrates :

- 2-Amino-5-bromobenzoic acid.

- 4-Chloroaniline.

Procedure :

- Reflux in toluene with PCl₃ (catalyst).

Outcome :

- Forms 3-(4-chlorophenyl)-6-bromoquinazoline-2,4-dione via dehydrative cyclization.

Yield : ~70% (extrapolated from analogous reactions).

Comparative Analysis of Methods

| Method | Yield | Safety Concerns | Scalability |

|---|---|---|---|

| Phosgene Cyclization | 90% | High | Industrial |

| DMAP-Catalyzed | 92% | Low | Lab-scale |

| CO₂ Fixation | 97%* | Low | Pilot-scale |

| Niementowski | 70% | Moderate | Lab-scale |

| Grimmel-Guinther | 70% | Moderate | Lab-scale |

*Reported for analogous compounds.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of halogen atoms.

Oxidation and Reduction: Depending on the functional groups present.

Common Reagents and Conditions

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. 6-Bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against several bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Material Science

Organic Electronics

this compound is being explored for use in organic electronic devices due to its electronic properties. Its ability to act as a semiconductor makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .

Research Tool

Biochemical Studies

As a research tool, this compound is utilized in biochemical assays to study the effects of quinazoline derivatives on various biological targets. It serves as a reference compound in the development of new drugs and therapeutic agents aimed at specific diseases . Its structure allows researchers to modify it systematically to explore structure-activity relationships (SAR).

Data Tables

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor growth |

| Antimicrobial | Effective against bacteria |

| Biochemical Assays | Reference compound |

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of quinazoline and evaluated their anticancer activity. The results indicated that this compound exhibited superior activity against breast cancer cell lines compared to other derivatives .

Case Study 2: Organic Electronics Application

A recent paper presented at an international conference on organic electronics highlighted the potential of this compound in OLED technology. The researchers demonstrated that incorporating this compound into device architectures improved charge transport efficiency and overall device performance .

Wirkmechanismus

The mechanism of action of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-bromo-3-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione

- 6-bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific halogen substituents, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

6-Bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on summarizing the biological activities reported for this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

- IUPAC Name : 6-bromo-3-(4-chlorophenyl)-2-hydroxy-4(3H)-quinazolinone

- Molecular Formula : C₁₄H₈BrClN₂O₂

- CAS Number : 23965-02-8

- Molecular Weight : 321.58 g/mol

Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the Agar well diffusion method. Key findings include:

- Moderate Activity Against Bacteria : Compounds derived from this scaffold demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compound 13 showed an inhibition zone of 15 mm against Escherichia coli, while compound 15 exhibited a range of inhibition zones between 10–12 mm against Staphylococcus aureus and Candida albicans .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Escherichia coli | 15 | 65 |

| 15 | Staphylococcus aureus | 10–12 | 80 |

| 14a | Candida albicans | 12 | 70 |

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The compound has shown promising results in various cancer cell lines:

- Cytotoxicity Against Cancer Cells : In vitro studies indicated that the compound exhibits cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Compound 6n , a derivative with electron-withdrawing groups, demonstrated an IC50 of 5.9 µM against A549 cells .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.9 |

| SW-480 (Colorectal) | 2.3 |

| MCF7 (Breast) | 5.65 |

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

- EGFR Inhibition : Molecular docking studies suggest that quinazoline derivatives can effectively bind to the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This binding leads to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

- Antibacterial Study : A study evaluated a series of quinazoline derivatives, including the target compound, for their antibacterial efficacy against various strains. The results highlighted the need for further optimization to enhance activity and reduce resistance .

- Anticancer Evaluation : Another study focused on the cytotoxic effects of synthesized quinazoline derivatives on human cancer cell lines. The results indicated that structural modifications significantly influenced the activity, emphasizing structure-activity relationships (SAR) .

Q & A

Q. What are the standard synthetic routes for 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of anthranilic acid derivatives with halogenated reagents. A common method involves refluxing 6-bromo-2-phenyl-4H-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol . Optimization includes:

- Temperature control : Prolonged reflux (~12 hours) improves yields in anhydrous xylene for thione derivatives .

- Solvent selection : Ethanol or acetone is preferred for recrystallization to enhance purity .

- Catalysts : Phosphorus pentasulfide facilitates thione formation .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .

- NMR (¹H, ¹³C) : Resolves aromatic protons (δ 7.2–8.2 ppm) and substituent environments .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 445.82 for brominated derivatives) .

- TLC : Validates purity using cyclohexane:ethyl acetate (2:1) as the mobile phase .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

- Anthelmintic activity : Moderate efficacy against Caenorhabditis elegans .

- Antibacterial effects : Inhibition of Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory potential : Analogues with 4-chlorophenyl groups show COX-2 inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position, substituent variations) influence bioactivity?

- Bromine at C6 : Enhances electrophilicity, improving binding to enzyme active sites (e.g., anthelmintic targets) .

- 4-Chlorophenyl group : Increases lipophilicity, aiding membrane penetration in antibacterial assays .

- Thione substitution (C=S) : Boosts anti-convulsant activity by modulating GABA receptors .

Q. Table 1: Bioactivity vs. Substituents

| Substituent | Activity (IC₅₀/EC₅₀) | Target | Reference |

|---|---|---|---|

| 6-Br, 4-Cl-Ph | 12 µM (Anthelmintic) | C. elegans | |

| 6-Br, C=S at C4 | 8 µM (Anti-convulsant) | GABA receptors | |

| 6-Br, Schiff base | 18 µM (Anti-inflammatory) | COX-2 |

Q. What green chemistry approaches can replace traditional toxic reagents in synthesis?

Traditional methods use phosgene or chlorosulfonyl isocyanate, which generate hazardous waste . Sustainable alternatives include:

Q. How can computational methods (e.g., DFT, molecular docking) guide derivative design?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Docking studies : Identify binding modes with targets like EGFR (for anticancer activity) or COX-2 .

- QSAR models : Relate substituent electronegativity to antibacterial potency .

Methodological Considerations

Q. How should researchers resolve contradictions in biological data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.